Amtolmetin Guacil-d3
Description
Properties
Molecular Formula |
C₂₄H₂₁D₃N₂O₅ |
|---|---|
Molecular Weight |
423.48 |
Synonyms |
N-[2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl]glycine 2-Methoxyphenyl Ester-d3; Amtolmethin Guacil-d3; Amtolmetin Guacyl-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic Properties
AG is hydrolyzed in the GI tract to Tolmetin Glycinamide (TG), which is metabolized to Tolmetin (T), the active NSAID . Key pharmacokinetic parameters for AG and its metabolites are summarized below:
Table 1: Pharmacokinetic Parameters of AG and Metabolites (Single 600 mg Dose)
| Parameter | Tolmetin Glycinamide (TG) | Tolmetin (T) |
|---|---|---|
| Cmax (µg/mL) | 6.21 ± 1.02 | 3.45 ± 0.87 |
| Tmax (h) | 1.5 ± 0.3 | 2.0 ± 0.5 |
| AUC₀–∞ (µg·h/mL) | 28.9 ± 4.1 | 18.7 ± 3.2 |
| t½ (h) | 4.8 ± 0.9 | 3.2 ± 0.6 |
Data derived from bioequivalence studies using HPLC-UV .
AG-d3 is used to track AG's metabolism in analytical workflows due to its near-identical chromatographic behavior but distinct mass spectral signatures .
Key Findings:
- GI Safety: AG demonstrated comparable GI safety to Celecoxib in a 24-week RCT, with 75.29% of patients showing normal endoscopic findings . This contrasts with Diclofenac and Ibuprofen, which significantly increase ulcer risk .
- Cardio-Renal Effects: AG upregulates inducible nitric oxide synthase (iNOS), enhancing renal NO production and reducing ischemia risk . In contrast, non-selective NSAIDs like Diclofenac impair renal function .
Table 3: Structural Comparison
| Compound | Key Functional Groups | Deuterium Substitution |
|---|---|---|
| AG | Glycinamide, Guaiacol ester | None |
| AG-d3 | Glycinamide-d3, Guaiacol ester | Three deuterium atoms |
| Tolmetin | Carboxylic acid | None |
Preparation Methods
Deuterated Reagent Substitution
-
Methyl Group Deuteration :
-
Glycine Ethyl Ester-d₃ :
Catalytic Hydrogen/Deuterium Exchange
-
H/D Exchange with Ru/C Catalyst :
Optimized Synthetic Routes for Amtolmetin Guacil-d3
Route 1: Deuteration via Methylation
| Step | Reagent/Condition | Product | Yield |
|---|---|---|---|
| 1 | CD₃I, K₂CO₃, DMF | 1-(CD₃)-5-(4-methylbenzoyl)pyrrole-2-acetic acid | 85% |
| 2 | CDI, THF, glycine ethyl ester | Intermediate III-d₃ | 78% |
| 3 | NaOH, THF-H₂O | IV-d₃ | 90% |
| 4 | CDI, guaiacol, THF | Amtolmetin Guacil-d₃ | 82% |
Advantages : High regioselectivity; minimal side products.
Limitations : Cost of deuterated reagents; requires rigorous exclusion of moisture.
Route 2: H/D Exchange Post-Synthesis
-
Procedure :
-
Outcome :
Analytical Validation
Critical quality control steps include:
-
NMR Spectroscopy :
-
Mass Spectrometry :
Challenges and Mitigation Strategies
Industrial-Scale Considerations
-
Cost Efficiency : Bulk synthesis of CD₃I reduces per-unit cost by 40%.
-
Regulatory Compliance : Adherence to ICH Q3D guidelines for elemental impurities in deuterated APIs.
Recent Advances
Q & A
Q. What statistical methods are recommended for analyzing non-linear pharmacokinetics of this compound in disease-specific populations?
- Apply non-compartmental analysis (NCA) for initial PK profiling. For non-linear trends, use compartmental modeling (e.g., Michaelis-Menten equations) and Bayesian estimation to individualize dosing regimens. Report variability using bootstrap resampling .
Methodological Guidance
- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between analytical methods. Investigate outliers via sensitivity analyses .
- Cross-Study Comparisons : Adopt PRISMA guidelines for systematic reviews. Highlight methodological heterogeneity (e.g., extraction techniques, detection limits) in meta-regressions .
- Experimental Design : Reference FDA/EMA guidelines for bioequivalence protocols. Include washout periods ≥7 days to prevent carryover effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
